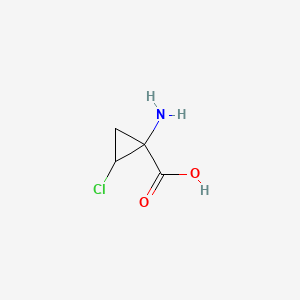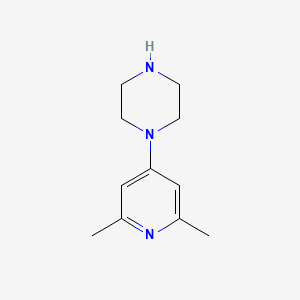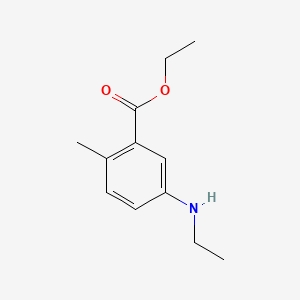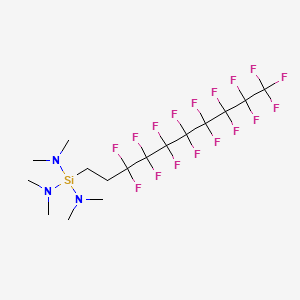
Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a unique structure that includes a benzamide core, an acetyloxy group, and a substituted pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the acetyloxy group and the pyrimidine ring. Common reagents used in these reactions include acetic anhydride, ammonia, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The acetyloxy and amino groups can participate in substitution reactions, resulting in the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzamide core and substituted pyrimidine ring may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)benzamide: A closely related compound without the acetyloxy group.
2-(Acetyloxy)benzamide: A simpler derivative with only the acetyloxy group.
Uniqueness
“Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-” is unique due to its combination of functional groups and complex structure. This uniqueness may confer specific biological activities and chemical properties that distinguish it from other benzamides.
Properties
CAS No. |
176379-34-3 |
|---|---|
Molecular Formula |
C20H18N4O5 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[2-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H18N4O5/c1-12(25)29-15-11-7-6-10-14(15)18(26)22-16-17(21)24(13-8-4-3-5-9-13)20(28)23(2)19(16)27/h3-11H,21H2,1-2H3,(H,22,26) |
InChI Key |
BGTNHIQHWQANCD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
Synonyms |
Benzamide, 2-(acetyloxy)-N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[1,5-D][1,4]diazepine](/img/structure/B574321.png)



![2-Amino-N-butyl-N-[2-(1-cyclohexen-1-ylamino)-2-oxo-1-phenylethyl]-5-iodobenzamide](/img/structure/B574331.png)
![6-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574332.png)
![Dimethyl 2-[di(propan-2-yl)amino]-5-ethoxyfuran-3,4-dicarboxylate](/img/structure/B574333.png)

